molecular formula C10H17NO3S2 B1312052 Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 14631-30-2

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-

Cat. No.: B1312052
CAS No.: 14631-30-2
M. Wt: 263.4 g/mol
InChI Key: OEMVHEWPHWIYFN-UHFFFAOYSA-N
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Description

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-: is a compound with the molecular formula C10H17NO3S2 and a molecular weight of 263.38 g/mol This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

The synthesis of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of glycine with a compound containing a dithiolane ring. One common synthetic route involves the use of 1,2-dithiolane-3-pentanoic acid as a starting material. The reaction conditions often include the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between glycine and the dithiolane-containing compound .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- undergoes various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfide bonds. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups in the dithiolane ring are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically results in the formation of a disulfide bond, while reduction leads to the regeneration of thiol groups.

Scientific Research Applications

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is primarily related to its antioxidant properties. The dithiolane ring can interact with reactive oxygen species (ROS) and neutralize them, thereby reducing oxidative stress in cells. This interaction involves the formation of disulfide bonds, which can be subsequently reduced back to thiol groups, allowing the compound to act as a redox cycling agent .

The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation. For example, it may modulate the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase (SOD) and catalase .

Comparison with Similar Compounds

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can be compared with other compounds containing dithiolane rings, such as:

    Alpha-Lipoic Acid (ALA): ALA is a well-known antioxidant with a similar dithiolane ring structure.

    Dihydrolipoic Acid (DHLA): DHLA is the reduced form of ALA and also contains a dithiolane ring.

    Lipoamide: Lipoamide is another compound containing a dithiolane ring and is involved in enzymatic reactions in the body.

The uniqueness of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- lies in its specific structure, which combines a glycine moiety with a dithiolane ring. This unique combination may confer distinct chemical and biological properties compared to other dithiolane-containing compounds.

Properties

IUPAC Name

2-[5-(dithiolan-3-yl)pentanoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S2/c12-9(11-7-10(13)14)4-2-1-3-8-5-6-15-16-8/h8H,1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMVHEWPHWIYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408941
Record name Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-30-2
Record name Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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